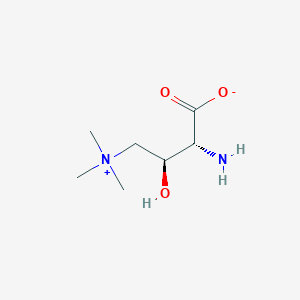![molecular formula C25H36N6O3S2 B13832193 3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide, also known as Hydroxythioacetildenafil, is a compound with a complex structure that has garnered interest in various scientific fields. This compound is a derivative of Sildenafil, commonly known for its use in treating erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxythioacetildenafil involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, with reactions carried out under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of Hydroxythioacetildenafil follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Hydroxythioacetildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazolo[4,3-d]pyrimidine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate temperatures and neutral to slightly basic pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Hydroxythioacetildenafil has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of pyrazolo[4,3-d]pyrimidine derivatives.
Biology: Investigating its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Potential use in enhancing male sexual function and as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of related compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Hydroxythioacetildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to enhanced blood flow and improved erectile function. The molecular targets include PDE5 and related signaling pathways involved in vasodilation .
Comparison with Similar Compounds
Hydroxythioacetildenafil is similar to other Sildenafil analogs but has unique structural features that differentiate it from other compounds. Some similar compounds include:
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor with distinct pharmacokinetic properties.
Hydroxythioacetildenafil’s uniqueness lies in its sulfanylidene group, which imparts different reactivity and potential therapeutic effects compared to other analogs .
Properties
Molecular Formula |
C25H36N6O3S2 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C25H36N6O3S2/c1-5-8-20-22-23(31(4)29-20)25(35)28-24(27-22)19-16-18(10-11-21(19)34-15-6-2)36(32,33)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,35) |
InChI Key |
NCBKFFRYFQMANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)






![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
